5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
Description
The compound 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS: 2034286-17-2) is a heterocyclic molecule with a molecular formula of C₁₆H₁₉N₅O₃ and a molecular weight of 329.35 g/mol . Its structure features:
- A pyrrolidin-2-one core.
- A pyrrolidine-1-carbonyl group linked to a 6-(dimethylamino)pyrazin-2-yl moiety via an ether bond.
- A dimethylamino substituent on the pyrazine ring, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-19(2)12-7-16-8-14(18-12)23-10-5-6-20(9-10)15(22)11-3-4-13(21)17-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIHGEKFYDPQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Dimethylamino)pyrazin-2-ol
The synthesis of 6-(dimethylamino)pyrazin-2-ol represents a critical first step in the overall synthetic route. Multiple approaches can be considered based on related pyrazine derivatives synthesis methods.
Table 1: Methods for Synthesis of 6-(Dimethylamino)pyrazin-2-ol
The nucleophilic aromatic substitution approach offers a direct method when 6-chloropyrazin-2-ol is available. The reaction typically involves heating the chloropyrazine with an excess of dimethylamine in the presence of a base like sodium bicarbonate. The pyrazine ring's electron-deficient nature facilitates this substitution reaction, though careful temperature control is necessary to prevent side reactions.
The sequential substitution of 2,6-dichloropyrazine provides an alternative approach with good regiocontrol. The first chlorine can be selectively substituted with dimethylamine under mild conditions, followed by hydrolysis of the second chlorine to introduce the hydroxyl group. This two-step process avoids potential selectivity issues that might arise in direct functionalization methods.
Synthesis of 3-Hydroxypyrrolidine Derivatives
The 3-hydroxypyrrolidine component requires careful protection/deprotection strategies to ensure selective functionalization throughout the synthesis.
Table 2: Synthetic Approaches to Protected 3-Hydroxypyrrolidine Derivatives
The reduction-protection sequence represents the most straightforward approach, starting with the reduction of commercially available 3-pyrrolidinone using sodium borohydride, followed by protection of the pyrrolidine nitrogen with tert-butoxycarbonyl anhydride (Boc2O). This method is well-established and produces the desired intermediate in good yields with minimal side reactions.
For applications requiring stereochemical control, the cycloaddition approach using azomethine ylides provides access to stereodefined 3-hydroxypyrrolidine derivatives. This method involves the [3+2] cycloaddition of an appropriate alkene with an azomethine ylide, followed by selective reduction and protection steps. While more complex, this approach offers advantages in terms of stereochemical purity.
Preparation of Pyrrolidin-2-one-5-carboxylic Acid
The pyrrolidin-2-one-5-carboxylic acid component can be synthesized through several routes, with the choice depending on the availability of starting materials and requirements for stereochemical control.
Table 3: Methods for Synthesis of Pyrrolidin-2-one-5-carboxylic Acid
The cyclization of glutamic acid derivatives represents a biomimetic approach that maintains the stereochemistry of the starting material. This method typically involves activation of the γ-carboxylic acid with a coupling reagent such as EDC or DCC, followed by intramolecular nucleophilic attack by the α-amino group. The resulting pyrrolidin-2-one can then be functionalized at the 5-position through established methods.
For a more direct approach, lithiation of pyrrolidin-2-one at the 5-position using lithium diisopropylamide (LDA) at low temperature, followed by quenching with carbon dioxide, provides access to the desired carboxylic acid. This method requires careful temperature control to ensure selective deprotonation at the 5-position.
Formation of Key Bonds
Pyrazine-Pyrrolidine Ether Linkage Formation
The formation of the ether linkage between the pyrazine and pyrrolidine components represents a critical synthetic challenge, with several potential approaches available.
Table 4: Methods for Forming the Pyrazine-Pyrrolidine Ether Linkage
The Mitsunobu reaction offers a versatile method for forming the ether linkage under relatively mild conditions. The reaction between 6-(dimethylamino)pyrazin-2-ol and N-protected 3-hydroxypyrrolidine in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) typically proceeds with inversion of configuration at the pyrrolidine stereocenter. This approach is particularly valuable when stereochemical control is required.
For larger-scale synthesis, nucleophilic substitution using an activated pyrazine derivative (e.g., as a sulphonate or halide) with 3-hydroxypyrrolidine may be preferred. This approach typically requires stronger basic conditions but offers improved scalability and often better yields for certain substrate combinations.
Recent advances in transition metal catalysis have enabled more mild and selective formation of aryl-alkyl ether bonds. Copper-catalyzed coupling, using CuI with ligands such as 1,10-phenanthroline, has proven effective for joining complex partners under relatively mild conditions. This approach offers advantages in terms of functional group tolerance but requires optimization of the catalyst system for specific substrates.
Amide Bond Formation
The formation of the amide bond between the pyrrolidine nitrogen and the pyrrolidin-2-one-5-carboxylic acid requires careful selection of coupling conditions to ensure selective reaction.
Table 5: Amide Coupling Methods for the Target Compound
Carbodiimide-based coupling using EDC or DCC with additives such as HOBt represents a standard approach for amide formation. This method proceeds under mild conditions and is compatible with a wide range of functional groups. The addition of HOBt helps minimize racemization and improves efficiency by generating a more reactive intermediate.
For challenging couplings, phosphonium or uronium reagents such as HATU or HBTU often provide superior results. These reagents generate highly reactive intermediates, leading to faster reaction rates and typically higher yields, particularly for sterically hindered coupling partners. The main drawbacks include higher cost and potential for side reactions if excess reagent is used.
The acid chloride method, while more reactive, may be less suitable for the complex target compound due to the harsh conditions required for acid chloride formation and potential side reactions. However, for certain substrate combinations, this approach can offer advantages in terms of reaction rate and yield.
Complete Synthetic Pathways
Based on the methods described above, several complete synthetic pathways can be proposed for the preparation of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one.
Linear Synthetic Pathway
A linear synthetic approach involves sequential formation of the key bonds, typically beginning with the preparation of the pyrazine-pyrrolidine ether linkage, followed by amide bond formation with the pyrrolidin-2-one component.
Table 6: Linear Synthetic Pathway to the Target Compound
| Step | Transformation | Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 6-(dimethylamino)pyrazin-2-ol | See Table 1 | Varies with method | 50-75 | Key building block preparation |
| 2 | Protection of 3-hydroxypyrrolidine | Boc2O, Et3N, DCM | rt, 4h | 85-95 | N-protection essential for selective ether formation |
| 3 | Ether formation | PPh3, DIAD, THF | 0°C to rt, 12h | 65-75 | Key C-O bond formation step |
| 4 | N-deprotection | TFA or HCl, DCM | 0°C, 2h | 90-95 | Preparation for amide coupling |
| 5 | Synthesis of pyrrolidin-2-one-5-carboxylic acid | See Table 3 | Varies with method | 60-80 | Second key building block preparation |
| 6 | Amide coupling | HATU, DIPEA, DMF | rt, 6h | 75-85 | Final C-N bond formation |
| Overall yield | 15-30% |
This linear route offers a logical synthetic sequence with each step building upon established methodologies for similar compounds. The overall yield is estimated at 15-30%, reflecting the complexity of the target molecule and the multi-step nature of the synthesis.
Convergent Synthetic Pathway
A convergent approach involves the separate synthesis of two major fragments that would be joined in a late-stage coupling reaction.
Table 7: Convergent Synthetic Pathway to the Target Compound
| Path | Step | Transformation | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|---|
| Fragment A | 1 | Synthesis of pyrrolidin-2-one-5-carboxylic acid | See Table 3 | Varies with method | 60-80 |
| 2 | Activation of carboxylic acid | HATU or acid chloride formation | Standard conditions | 85-95 | |
| Fragment B | 1 | Synthesis of 6-(dimethylamino)pyrazin-2-ol | See Table 1 | Varies with method | 50-75 |
| 2 | Protection of 3-hydroxypyrrolidine | Boc2O, Et3N, DCM | rt, 4h | 85-95 | |
| 3 | Ether formation | PPh3, DIAD, THF | 0°C to rt, 12h | 65-75 | |
| 4 | N-deprotection | TFA or HCl, DCM | 0°C, 2h | 90-95 | |
| Coupling | 1 | Fragment coupling | Activated Fragment A + Fragment B | Optimized conditions | 70-80 |
| Overall yield | 20-35% |
This convergent approach potentially offers higher overall yields, particularly for complex molecules, by allowing optimization of each fragment synthesis separately. The final coupling step can be carefully optimized to maximize yield and minimize side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and reaction temperature significantly impacts the efficiency and selectivity of key synthetic steps.
Table 8: Solvent and Temperature Optimization for Key Steps
For the Mitsunobu reaction, THF remains the most commonly used solvent, providing a good balance of reactivity and selectivity. DCM offers advantages in terms of solubility for certain substrates, while toluene allows for higher reaction temperatures that can accelerate the reaction for less reactive substrates.
In amide coupling reactions, DMF is typically the solvent of choice due to its excellent solubilizing properties for both the coupling reagents and substrates. Mixed solvent systems such as DCM/DMF can offer improved solubility while reducing the amount of high-boiling DMF required. Acetonitrile provides an alternative with easier removal during work-up but may result in slightly lower yields.
Catalyst and Reagent Selection
For certain synthetic steps, particularly transition metal-catalyzed reactions, careful selection of catalysts and ligands is essential for optimizing yield and selectivity.
Table 9: Catalyst Systems for Ether Formation via Transition Metal Catalysis
Copper-catalyzed methods for ether formation offer advantages in terms of functional group tolerance and mild conditions. The CuI/1,10-phenanthroline system with K3PO4 as base has proven particularly effective for a wide range of aryl-alkyl ether formations. The Cu(OAc)2/2,2'-bipyridine system provides an alternative that may perform better for certain substrate combinations, particularly when using oxygen as the terminal oxidant.
For amide coupling reactions, the choice of coupling reagent can significantly impact both yield and purity of the product.
Table 10: Optimization of Amide Coupling Reagents
EDC with HOBt represents a widely used combination due to its efficiency and the water solubility of the urea byproduct, facilitating purification. HATU typically provides superior results for challenging couplings but at higher cost. The newer reagent T3P (propylphosphonic anhydride) offers advantages in terms of reduced epimerization and easier work-up procedures, making it an attractive alternative for certain applications.
Purification and Characterization
Purification Methods
The purification of intermediates and the final product represents a critical aspect of the synthesis.
Table 11: Purification Methods for Key Intermediates and Final Product
Column chromatography remains the most versatile purification method for most intermediates, with solvent systems tailored to the polarity of the specific compound. For the protected pyrrolidine-ether intermediate, a relatively non-polar system such as EtOAc/hexanes is typically effective, while more polar systems incorporating methanol are required for the more polar deprotected intermediate.
For the final product, a two-stage purification involving chromatography followed by recrystallization often provides the highest purity. The choice of recrystallization solvent is critical, with a mixed solvent system such as EtOAc/hexanes frequently offering the best results.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of the target compound and key intermediates.
Table 12: Analytical Characterization Methods for the Target Compound
For 1H NMR characterization, diagnostic signals would include the aromatic protons of the pyrazine ring (typically δ ~7.5-8.5 ppm), the dimethylamino group (singlet, δ ~3.0-3.2 ppm), the pyrrolidine ring protons (complex multiplets, δ ~1.8-4.0 ppm), and the pyrrolidin-2-one ring protons. The amide NH of the pyrrolidin-2-one would typically appear as a broad singlet at δ ~7.0-8.0 ppm.
In the 13C NMR spectrum, the carbonyl carbons of the amide and lactam groups would appear at δ ~170-175 ppm, while the aromatic carbons of the pyrazine ring would show signals in the δ ~140-160 ppm region. The carbon bearing the dimethylamino group would typically show a signal at δ ~155-160 ppm due to the electron-donating effect of the amino substituent.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural similarities and differences with compounds from the evidence:
Functional Group and Property Analysis
Pyrrolidinone Core
- The target compound shares a pyrrolidin-2-one moiety with 1-(2-chloroethyl)pyrrolidin-2-one and 3-hydroxycotinine .
Heteroaromatic Substituents
- The 6-(dimethylamino)pyrazin-2-yl group distinguishes the target compound from chloropyridinyl (e.g., 6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one ) or thiophenyl derivatives. The dimethylamino group likely increases solubility and electron-donating effects, contrasting with electron-withdrawing groups like chlorine in other compounds.
Biological Activity
5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a pyrazine moiety, and a dimethylamino group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is , with a molecular weight of approximately 288.35 g/mol. The compound's structure allows for various interactions with biological targets, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
- Receptor Modulation : By binding to specific receptors, it can alter signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : The presence of the dimethylamino group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrrolidine derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The structural motifs present in 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one may enhance its efficacy as an anticancer agent.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound may also exhibit benefits in neurodegenerative diseases by targeting cholinesterase enzymes and reducing amyloid-beta aggregation . Such activities are crucial for developing treatments for conditions like Alzheimer's disease.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells, revealing that compounds similar to 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one showed enhanced cytotoxicity compared to standard treatments like bleomycin .
- Neuroprotective Research : Another investigation into novel pyrrolidine derivatives indicated their potential in dual cholinesterase inhibition and antioxidant activity, suggesting a promising avenue for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Optimization involves systematic variation of reaction parameters, such as catalyst loading (e.g., transition-metal catalysts), temperature (e.g., 0–50°C gradients), and solvent polarity. For example, adjusting HCl concentration during salt formation (as in stepwise acidification) can enhance crystallization efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents (e.g., DMF) may improve purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer: Use a combination of NMR (¹H/¹³C, 2D-COSY, HSQC) to confirm connectivity of the pyrrolidinone and pyrazine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated in structurally analogous pyridine derivatives . FT-IR can identify carbonyl (C=O) and amine (N-H) functional groups, while UV-Vis assesses conjugation effects in the pyrazine ring .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer: Follow a tiered approach:
- Lab Studies: Determine hydrolysis rates (pH 4–9 buffers), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301B assay). Measure partition coefficients (log P) via shake-flask methods to predict bioaccumulation .
- Field Studies: Use soil/water microcosms to track degradation products (e.g., LC-MS/MS). Monitor adsorption/desorption kinetics in sediment matrices.
- Computational Modeling: Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .
Q. How can contradictory data in biological activity assays be resolved?
- Methodological Answer:
- Assay Validation: Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays). For kinase inhibition studies, compare radiometric (³²P-ATP) and fluorescence-based (ADP-Glo) readouts.
- Dose-Response Refinement: Test a broader concentration range (e.g., 0.1 nM–100 µM) with triplicate technical replicates.
- Meta-Analysis: Review structure-activity relationships (SAR) of analogous pyrrolidinone derivatives to identify confounding functional groups (e.g., dimethylamino vs. trifluoromethyl substituents) .
Q. What strategies are effective for studying the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
- Methodological Answer:
- In Vivo: Administer the compound to rodent models via IV/PO routes. Collect plasma/tissue samples at timed intervals; quantify via LC-MS/MS. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂.
- In Vitro-In Vivo Correlation (IVIVC): Perform hepatic microsomal stability assays (CYP450 isoforms) and plasma protein binding (ultrafiltration) to predict clearance .
- Mechanistic Modeling: Develop compartmental PK-PD models linking plasma concentrations to target engagement (e.g., receptor occupancy via PET imaging) .
Q. How can researchers address challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer:
- Process Chemistry: Transition from batch to flow chemistry for exothermic steps (e.g., acylations). Optimize solvent swaps (e.g., replace DCM with ethyl acetate for safety).
- Quality by Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity. For example, reaction time and temperature are key for minimizing epimerization in pyrrolidine intermediates .
- Regulatory Compliance: Document impurities per ICH guidelines (e.g., ICH Q3A/B) using stability-indicating HPLC methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
